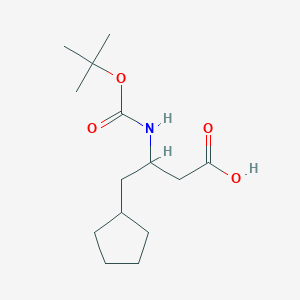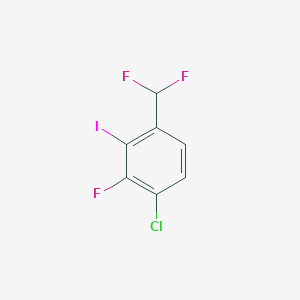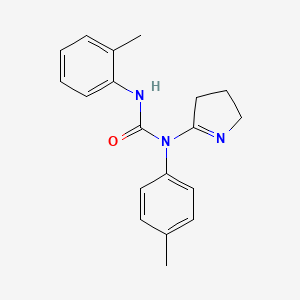
3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid” is an organic compound. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate . The resulting protected amino acids can then be used as starting materials in peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving compounds like “3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid” typically involve the addition or removal of the BOC protecting group . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Boronic acids are versatile building blocks in organic synthesis. Researchers use 3-[(tert-Butoxycarbonyl)amino]phenylboronic acid as a precursor for synthesizing more complex molecules. It participates in Suzuki-Miyaura cross-coupling reactions, allowing the construction of carbon-carbon bonds. These reactions are crucial for creating pharmaceuticals, agrochemicals, and materials .
PDE4 Inhibition for Anti-Inflammatory Therapies
- A research group led by Jeon discovered a pyrazole derivative as an effective PDE4 inhibitor for treating inflammatory diseases. The synthetic route to enantiopure derivatives favored tert-butanesulfinamide over p-toluenesulfinamide due to yield and diastereoselectivity . PDE4 inhibitors have applications in asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.
Ionic Liquids and Catalysis
- tert-Butyloxycarbonyl-protected amino acid ionic liquids, such as [emim][Boc-Ala] , have been investigated. These ionic liquids exhibit unique properties, including solubility in organic solvents and tunable acidity. Researchers have used them as catalysts in organic transformations, including esterifications and amidations .
Protein-Protein Interaction Studies
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid serves as a building block for chemical probes. Researchers use it to study protein-protein interactions and other biological processes. By modifying its structure, they create specific ligands that selectively bind to target proteins, aiding drug discovery and understanding cellular pathways.
Mechanism of Action
Target of Action
The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . Caspase-3 plays a significant role in the initiation of apoptotic cell death and is considered a vital target for therapeutic intervention in several diseases.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
Result of Action
The result of the compound’s action is the formation of dipeptides, which are crucial components in various biological processes . Dipeptides can act as building blocks for proteins or serve as bioactive molecules with diverse physiological roles.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These solubility characteristics can impact the compound’s availability for reactions and its overall efficacy.
properties
IUPAC Name |
4-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHHKINNGLTSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2751294.png)
![3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid](/img/structure/B2751296.png)
![(E)-methyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2751298.png)
![2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2751299.png)



![N-(4-ethylphenyl)-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2751305.png)


![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile](/img/structure/B2751314.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)